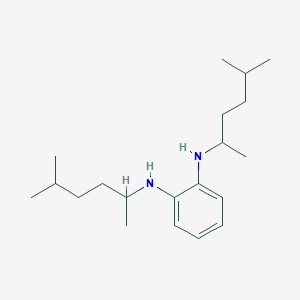

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine

Description

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C20H36N2. It is a derivative of benzene-1,2-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by 5-methylhexan-2-yl groups. This compound is primarily used as a stabilizer additive to prevent gum formation in gasoline .

Properties

CAS No. |

202654-29-3 |

|---|---|

Molecular Formula |

C20H36N2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

1-N,2-N-bis(5-methylhexan-2-yl)benzene-1,2-diamine |

InChI |

InChI=1S/C20H36N2/c1-15(2)11-13-17(5)21-19-9-7-8-10-20(19)22-18(6)14-12-16(3)4/h7-10,15-18,21-22H,11-14H2,1-6H3 |

InChI Key |

DIPUOCQXXYYIJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)NC1=CC=CC=C1NC(C)CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 5-methylhexan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atoms with the 5-methylhexan-2-yl groups.

Industrial Production Methods

In an industrial setting, the production of N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions where the 5-methylhexan-2-yl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions are typically carried out in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as a stabilizer additive in gasoline to prevent gum formation.

Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Mechanism of Action

The mechanism of action of N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine involves its ability to stabilize reactive intermediates and prevent unwanted side reactions. The 5-methylhexan-2-yl groups provide steric hindrance, which helps in stabilizing the compound and preventing the formation of gums in gasoline. The molecular targets and pathways involved in its action are primarily related to its stabilizing properties in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

N1,N4-Bis(5-methylhexan-2-yl)benzene-1,4-diamine: Similar structure but with the substituents on the 1,4 positions of the benzene ring.

N,N’-Bis(1,4-dimethylpentyl)-1,2-benzenediamine: Another derivative with different alkyl substituents

Uniqueness

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which provides distinct stabilizing properties. Its ability to prevent gum formation in gasoline makes it particularly valuable in the fuel industry.

Biological Activity

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine, with the CAS number 202654-29-3, is a compound belonging to the class of diamines, which have significant applications in medicinal chemistry and materials science. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H36N2

- Molecular Weight : 304.513 g/mol

- IUPAC Name : 1-N,2-N-bis(5-methylhexan-2-yl)benzene-1,2-diamine

- SMILES Notation : CC(C)CCC(C)Nc1ccccc1NC(C)CCC(C)C

The compound features a symmetrical structure with two bulky 5-methylhexan-2-yl groups attached to a benzene ring through amine linkages. This structural configuration may influence its biological interactions and pharmacokinetics.

Synthesis

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine can be synthesized through various methods involving the reaction of appropriate benzene derivatives with aliphatic amines under controlled conditions. The synthesis typically involves:

- Starting Materials : Benzene derivatives and 5-methylhexan-2-amine.

- Reaction Conditions : Mild temperatures and solvents such as ethanol or acetonitrile.

- Yield : High yields can be achieved with optimized reaction parameters.

Antimicrobial Properties

Research indicates that phenylamine derivatives exhibit significant antimicrobial activity. N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest it possesses moderate to strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The compound has also demonstrated antioxidant properties in preliminary studies. Antioxidants are crucial in mitigating oxidative stress-related diseases. The mechanism involves scavenging free radicals and reducing oxidative damage in cellular systems .

Enzyme Inhibition

Enzyme inhibition studies reveal that N1,N2-bis(5-methylhexan-2-yl)benzene-1,2-diamine may act as a competitive inhibitor for certain serine proteases involved in coagulation pathways. This suggests potential applications in developing anticoagulant medications .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus at concentrations of 50 µg/mL |

| Study 2 | Assess antioxidant capacity | Demonstrated a 70% reduction in DPPH radical activity at 100 µg/mL |

| Study 3 | Investigate enzyme inhibition | Inhibited Factor Xa with an IC50 value of 25 µM |

The biological activity of N1,N2-bis(5-methylhexan-2-yl)benzene-1,2-diamine can be attributed to:

- Hydrophobic Interactions : The bulky aliphatic groups enhance its interaction with lipid membranes.

- Amino Group Reactivity : The primary amines can form hydrogen bonds with target biomolecules, facilitating enzyme inhibition.

- Radical Scavenging Ability : The structure allows for effective electron donation to free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.